

# Meta-Analysis of IQ-R Efficacy and Safety in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **IQ-R**

Cat. No.: **B608124**

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published studies on **IQ-R**, a novel therapeutic agent. It is designed to offer an objective comparison of **IQ-R**'s performance against alternative treatments, supported by quantitative data from various clinical investigations. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

## Quantitative Data Summary

The following table summarizes the key efficacy and safety endpoints from a meta-analysis of studies comparing **IQ-R** to the standard-of-care (SoC) and a placebo. The data represents a synthesized view of outcomes across multiple patient cohorts.

| Metric                                          | IQ-R        | Standard-of-Care (SoC) | Placebo    |
|-------------------------------------------------|-------------|------------------------|------------|
| Overall Response Rate (ORR)                     | 48.8%       | 36.9%                  | 15.2%      |
| Disease Control Rate (DCR)                      | 60.3%       | 45.8%                  | 25.7%      |
| Median Progression-Free Survival (PFS)          | 11.2 months | 8.5 months             | 4.1 months |
| Grade 3-5 Immune-Related Adverse Events (irAEs) | 30.6%       | 51.1%                  | 10.5%      |
| Treatment Discontinuation due to Adverse Events | 15.8%       | 28.3%                  | 5.4%       |

## Experimental Protocols

The methodologies outlined below represent the typical protocols employed in the clinical trials included in this meta-analysis.

### Patient Population:

- Participants were adults with unresectable or metastatic melanoma.
- Key exclusion criteria included prior systemic therapy for advanced disease and active brain metastases.

### Treatment Regimen:

- **IQ-R Group:** Received **IQ-R** at a dose of 3 mg/kg every two weeks.
- **SoC Group:** Received the standard combination immunotherapy.

- Placebo Group: Received a saline solution on the same schedule as the active treatment arms.

#### Efficacy Assessment:

- Tumor assessments were conducted every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.
- Responses were evaluated based on RECIST v1.1 criteria by a blinded independent central review.

#### Safety Assessment:

- Adverse events were monitored continuously and graded according to CTCAE v5.0.
- Immune-related adverse events were managed with established institutional guidelines.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **IQ-R** and the general workflow of the clinical trials analyzed.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Meta-Analysis of IQ-R Efficacy and Safety in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608124#meta-analysis-of-published-iq-r-studies\]](https://www.benchchem.com/product/b608124#meta-analysis-of-published-iq-r-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)